1,1'-(Pentane-1,5-diyl)bis(aziridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pentane-1,5-diyl)bis(aziridine) is an organic compound characterized by the presence of two aziridine rings connected by a pentane chain. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of significant interest in various fields of chemistry and industry due to its unique structural and chemical properties .
Vorbereitungsmethoden
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(aziridine) typically involves the aziridination of olefins. One common method includes the use of N-tosyliminophenyliodinane (PhI=NTs) as an aminating agent in the presence of a catalyst such as dirhodium (II) caprolactamate. The reaction proceeds through aminobromination followed by base-induced ring closure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
1,1’-(Pentane-1,5-diyl)bis(aziridine) undergoes various types of chemical reactions, including:
Substitution Reactions: The aziridine rings can participate in nucleophilic substitution reactions due to the ring strain, leading to ring-opening and formation of more stable products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the aziridine rings.
Ring-Opening Reactions: The strained aziridine rings are prone to ring-opening reactions, especially in the presence of nucleophiles, leading to the formation of amines and other derivatives.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pentane-1,5-diyl)bis(aziridine) finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism by which 1,1’-(Pentane-1,5-diyl)bis(aziridine) exerts its effects involves the high reactivity of the aziridine rings. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is harnessed in various applications, from chemical synthesis to biological studies .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Pentane-1,5-diyl)bis(aziridine) can be compared with other aziridine derivatives such as:
2-Methylaziridine: Similar in structure but with a methyl group attached, leading to different reactivity and applications.
2-(Aziridin-1-yl)ethanol: Contains an additional hydroxyl group, making it more hydrophilic and suitable for different chemical reactions.
The uniqueness of 1,1’-(Pentane-1,5-diyl)bis(aziridine) lies in its pentane linker, which provides flexibility and distinct reactivity compared to other aziridine derivatives.
Eigenschaften
CAS-Nummer |
40717-38-2 |
---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-[5-(aziridin-1-yl)pentyl]aziridine |
InChI |
InChI=1S/C9H18N2/c1(2-4-10-6-7-10)3-5-11-8-9-11/h1-9H2 |
InChI-Schlüssel |
FXLCTSUPNWYPFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCCCCN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.